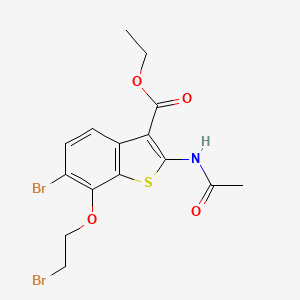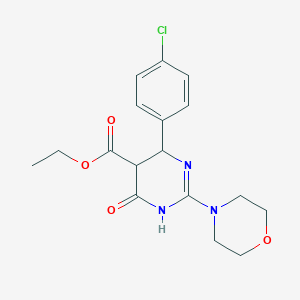
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one
Overview
Description
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as PBTZ169, is a thiazole compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anti-tuberculosis drug.
Mechanism of Action
The exact mechanism of action of 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to target multiple pathways in the bacteria. It has been shown to inhibit the activity of enzymes involved in the synthesis of the bacterial cell wall, as well as disrupt the bacteria's ability to produce ATP, the energy source for cellular processes. 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to interfere with the bacteria's ability to maintain a stable pH, which is essential for its survival.
Biochemical and physiological effects:
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have low toxicity in vitro, with no significant effects on human cell lines. In animal studies, 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. It has also been shown to have a long half-life in the body, suggesting that it may be effective as a once-daily treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its potential as a new anti-tuberculosis drug. Its activity against drug-resistant strains of the bacteria makes it a promising candidate for further development. However, one limitation is the relatively low yield of the synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one. One area of focus could be on optimizing the synthesis method to increase the yield of the compound. Another area of research could be on the development of 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one derivatives with improved activity against tuberculosis. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one and its potential use in combination with other tuberculosis drugs.
Scientific Research Applications
2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential as an anti-tuberculosis drug. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. 2-(4-phenyl-1-piperazinyl)-5-(2-propoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have activity against drug-resistant strains of the bacteria, making it a potential alternative to current tuberculosis treatments.
properties
IUPAC Name |
(5Z)-2-(4-phenylpiperazin-1-yl)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-2-16-28-20-11-7-6-8-18(20)17-21-22(27)24-23(29-21)26-14-12-25(13-15-26)19-9-4-3-5-10-19/h3-11,17H,2,12-16H2,1H3/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQPFZSKUEXGC-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-phenylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4758244.png)

![N~1~-(2,6-diethylphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4758259.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4758269.png)
![2-ethoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4758275.png)
![methyl 3-{[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4758283.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4758299.png)
![methyl 3-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4758301.png)

![4-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4758308.png)
![4-[2-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)hydrazino]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B4758319.png)
![N-allyl-N'-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B4758338.png)
![1,3,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758347.png)
